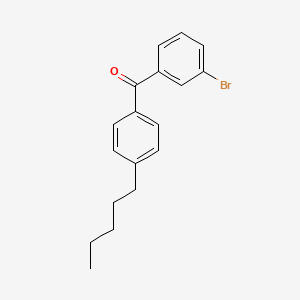
2-Azetidinomethyl-4'-methoxybenzophenone
Overview
Description
2-Azetidinomethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C18H19NO2. It is characterized by the presence of an azetidine ring attached to a benzophenone structure, which includes a methoxy group at the para position of one of the phenyl rings .
Mechanism of Action
Target of Action
It’s known that 4-methoxybenzophenone and its analogues have shown diverse plant growth-regulating actions .
Mode of Action
4-methoxybenzophenone and its analogues have been observed to inhibit shoot and root growth, induce chlorosis, and disturb phototropism or geotropism . It’s also used as a photo polymerization catalyst .
Biochemical Pathways
Based on the known effects of 4-methoxybenzophenone and its analogues, it can be inferred that the compound may influence pathways related to plant growth and development .
Result of Action
4-methoxybenzophenone and its analogues have been observed to regulate plant growth .
Biochemical Analysis
Biochemical Properties
2-Azetidinomethyl-4’-methoxybenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between 2-Azetidinomethyl-4’-methoxybenzophenone and these enzymes can lead to the formation of metabolites that may have different biochemical properties compared to the parent compound .
Cellular Effects
2-Azetidinomethyl-4’-methoxybenzophenone has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 2-Azetidinomethyl-4’-methoxybenzophenone can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Azetidinomethyl-4’-methoxybenzophenone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 2-Azetidinomethyl-4’-methoxybenzophenone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azetidinomethyl-4’-methoxybenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Azetidinomethyl-4’-methoxybenzophenone can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to 2-Azetidinomethyl-4’-methoxybenzophenone can result in cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Azetidinomethyl-4’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 2-Azetidinomethyl-4’-methoxybenzophenone have been associated with liver toxicity and other adverse effects in animal studies. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
2-Azetidinomethyl-4’-methoxybenzophenone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, leading to the formation of metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. For example, the interaction of 2-Azetidinomethyl-4’-methoxybenzophenone with cytochrome P450 enzymes can result in the formation of hydroxylated metabolites that may have different biological properties compared to the parent compound .
Transport and Distribution
The transport and distribution of 2-Azetidinomethyl-4’-methoxybenzophenone within cells and tissues are critical factors that determine its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. For instance, 2-Azetidinomethyl-4’-methoxybenzophenone can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of 2-Azetidinomethyl-4’-methoxybenzophenone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Azetidinomethyl-4’-methoxybenzophenone may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinomethyl-4’-methoxybenzophenone typically involves the reaction of 4’-methoxybenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of 2-Azetidinomethyl-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products.
Types of Reactions:
Oxidation: 2-Azetidinomethyl-4’-methoxybenzophenone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can participate in substitution reactions, where the azetidine ring or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohols or amines derived from the reduction of the carbonyl or azetidine groups.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
2-Azetidinomethyl-4’-methoxybenzophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
- 2-Azetidinomethylbenzophenone
- 4-Methoxybenzophenone
- 2-Hydroxy-4-methoxybenzophenone
Comparison: 2-Azetidinomethyl-4’-methoxybenzophenone is unique due to the presence of both the azetidine ring and the methoxy group, which confer distinct chemical and biological properties. Compared to 2-Azetidinomethylbenzophenone, the methoxy group enhances its solubility and reactivity. In contrast to 4-Methoxybenzophenone, the azetidine ring provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-16-9-7-14(8-10-16)18(20)17-6-3-2-5-15(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSXOCGTYRWJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643691 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-41-1 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















